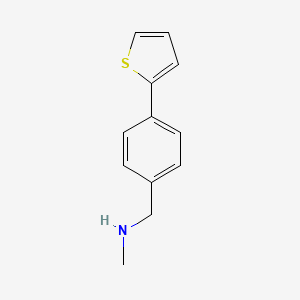

N-Methyl-N-(4-thien-2-ylbenzyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(4-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-13-9-10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDAOZOONYPMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427796 | |

| Record name | N-METHYL-N-(4-THIEN-2-YLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-04-1 | |

| Record name | N-Methyl-4-(2-thienyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-METHYL-N-(4-THIEN-2-YLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Methyl-N-(4-thien-2-ylbenzyl)amine" chemical structure and characterization

An In-depth Technical Guide to N-Methyl-N-(4-thien-2-ylbenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tertiary amine featuring a benzylamine core structure substituted with a thiophene ring. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The presence of the thiophene moiety, a common heterocycle in pharmaceuticals, combined with the benzylamine scaffold, suggests potential for diverse biological activities. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, detailed characterization parameters, and a discussion of its potential biological significance.

Chemical Structure and Properties

This compound consists of a central nitrogen atom bonded to a methyl group, a benzyl group, which is in turn substituted at the para (4) position with a thien-2-yl group.

-

IUPAC Name: N-Methyl-1-(4-(thiophen-2-yl)phenyl)methanamine

-

Molecular Formula: C₁₂H₁₃NS

-

Molecular Weight: 203.31 g/mol

-

CAS Number: 1020063-54-4[1]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 203.31 g/mol | PubChem[2] |

| XLogP3 | 3.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Synthesis Pathway

Proposed Synthesis Route: Reductive Amination

A direct and widely used method for synthesizing secondary and tertiary amines is reductive amination.[3][4] This approach involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the target amine.

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

4-(Thiophen-2-yl)benzaldehyde

-

Methylamine (as a solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a solution of 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in anhydrous DCM, add methylamine (1.2 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization Data (Predicted)

As experimental spectra for this specific molecule are not widely published, the following data are predicted based on the analysis of its structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (Thiophene) | 7.20 - 7.40 | m | - |

| Ar-H (Benzene) | 7.35 - 7.60 | m (AA'BB' system) | ~8.0 |

| Ar-CH₂-N | ~3.60 | s | - |

| N-CH₃ | ~2.30 | s | - |

| N-H (amine) | ~1.80 | br s | - |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=C (Thiophene) | 123.0 - 128.0 |

| C=C (Benzene) | 127.0 - 130.0 |

| C-S (Thiophene) | ~143.0 |

| C-C (ipso-Benzene) | ~135.0, ~140.0 |

| Ar-CH₂-N | ~58.0 |

| N-CH₃ | ~36.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, this compound will not show N-H stretching bands.[5][6]

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic, CH₃ & CH₂) | 2980 - 2850 | Medium |

| C=C stretch (Aromatic Rings) | 1600, 1500, 1450 | Medium-Strong |

| C-N stretch (Aliphatic Amine) | 1250 - 1020 | Medium |

| C-S stretch (Thiophene) | 850 - 700 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Assignment |

| 203 | [M]⁺ (Molecular Ion) |

| 188 | [M - CH₃]⁺ |

| 121 | [Thienyl-C₆H₄-CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 44 | [CH₂=N⁺H-CH₃] |

Experimental Workflows and Biological Pathways

Characterization Workflow

A logical workflow is essential for the comprehensive characterization of a newly synthesized compound.

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Derivatives of benzylamine and thiophene are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9] For instance, some benzamide derivatives act as inhibitors of the bacterial cell division protein FtsZ, making it a promising target for new antibiotics.[8] A hypothetical signaling pathway illustrating this mechanism is presented below.

Caption: Hypothetical inhibition of bacterial cell division by targeting the FtsZ protein.

Conclusion

This compound represents a molecule with significant potential for further investigation, particularly in the field of drug discovery. This guide has outlined its core chemical properties, a robust synthetic strategy via reductive amination, and a predicted spectroscopic profile for its characterization. The potential for this class of compounds to exhibit valuable biological activities, such as antimicrobial action, warrants further experimental validation. The provided protocols and workflows serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this and related compounds.

References

- 1. This compound | C12H13NS | CID 7127781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-N-(3-thien-2-ylbenzyl)amine | C12H13NS | CID 18525772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-N-(4-thien-2-ylbenzyl)amine

This technical guide provides comprehensive information on the molecular properties, a proposed synthetic route, and key data for N-Methyl-N-(4-thien-2-ylbenzyl)amine, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a secondary amine containing a benzyl and a thienyl moiety. The fundamental molecular data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NS |

| Molecular Weight | 203.31 g/mol |

| IUPAC Name | N-methyl-1-[4-(thiophen-2-yl)phenyl]methanamine |

| PubChem CID | 7127781 |

Proposed Synthesis Pathway

The proposed two-step, one-pot synthesis for this compound starts from 4-(thiophen-2-yl)benzaldehyde and methylamine. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol (Proposed)

This section outlines a detailed, albeit proposed, experimental methodology for the synthesis of this compound based on standard reductive amination procedures.

Materials:

-

4-(thiophen-2-yl)benzaldehyde

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

-

Methanol (MeOH) or Dichloromethane (DCM) as solvent

-

Glacial acetic acid (if using STAB)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(thiophen-2-yl)benzaldehyde in a suitable solvent (e.g., methanol, 10-20 mL per gram of aldehyde).

-

Amine Addition: To the stirred solution, add 1.2 to 1.5 equivalents of methylamine solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.5 equivalents of sodium borohydride in small portions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Using Sodium Triacetoxyborohydride: If using STAB (a milder reducing agent), the reaction is typically performed in an aprotic solvent like DCM. After the initial imine formation, 1.5 equivalents of STAB and a catalytic amount of glacial acetic acid are added, and the reaction is stirred at room temperature for 12-24 hours.

-

-

Work-up:

-

Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate to decompose any excess reducing agent.

-

If methanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The Diverse Biological Landscape of Thienylbenzylamine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration into the burgeoning field of thienylbenzylamine derivatives reveals a scaffold with significant therapeutic potential across oncology, infectious diseases, and neurology. This technical guide offers a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and elucidation of their mechanisms of action through signaling pathway diagrams.

Thienylbenzylamine derivatives, a class of organic compounds characterized by a thiophene ring linked to a benzylamine moiety, have emerged as a promising area of research in medicinal chemistry. The unique structural combination of the electron-rich thiophene ring and the versatile benzylamine group provides a framework for a wide array of chemical modifications, leading to compounds with diverse and potent biological effects. This guide synthesizes the current scientific literature to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential therapeutic applications of these molecules.

Anticancer Activity: Targeting Proliferative Pathways

Several studies have highlighted the cytotoxic potential of thienylbenzylamine derivatives against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways that are critical for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of various thienylbenzylamine-related structures has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. While data on direct thienylbenzylamine conjugates is emerging, studies on closely related thieno[2,3-c]pyridine and N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives provide valuable insights into their potential. For instance, certain thieno[2,3-c]pyridine derivatives have demonstrated potent inhibition against cancer cell lines such as HSC3 (head and neck), T47D (breast), and RKO (colon), with IC50 values in the low micromolar range.[1] Similarly, an N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative has shown significant antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines with IC50 values of 1.88 µM and 2.12 µM, respectively.[2]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-c]pyridine Derivative (6i) | HSC3 (Head and Neck Cancer) | 10.8 | [1] |

| Thieno[2,3-c]pyridine Derivative (6i) | T47D (Breast Cancer) | 11.7 | [1] |

| Thieno[2,3-c]pyridine Derivative (6i) | RKO (Colon Cancer) | 12.4 | [1] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivative (5a) | MCF-7 (Breast Cancer) | 1.88 | [2] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivative (5a) | B16-F10 (Melanoma) | 2.12 | [2] |

| 4-Anilinoquinolinylchalcone Derivative (4a) | MDA-MB-231 (Breast Cancer) | Value not specified | [3] |

| 2-Substituted Aniline Pyrimidine Derivative (18c) | HepG2 (Liver Cancer) | Comparable to Cabozantinib | [4] |

| 2-Substituted Aniline Pyrimidine Derivative (18c) | MDA-MB-231 (Breast Cancer) | Superior to Cabozantinib | [4] |

| 2-Substituted Aniline Pyrimidine Derivative (18c) | HCT116 (Colon Cancer) | Superior to Cabozantinib | [4] |

Note: Specific IC50 values were not provided for all compounds in the source material.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[5][6][7][8][9]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Thienylbenzylamine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[5]

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[6][8]

-

Compound Treatment: Prepare serial dilutions of the thienylbenzylamine derivatives in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5][7][8]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12][13] Small molecule inhibitors can target different nodes of this pathway. While specific studies on thienylbenzylamine derivatives are ongoing, the structural motifs present in these compounds suggest a potential to interact with kinases within this pathway.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thienylbenzylamine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Studies on N-benzyl-3-methylbuten-2-enamide derivatives, which share structural similarities, have shown potent activity against Escherichia coli and Staphylococcus aureus with MIC values as low as 0.01 g/mL.[14] Guanidine and aminoguanidine hydrazone derivatives of benzylamines have also demonstrated significant potency, with MICs in the low µg/mL range against S. aureus and E. coli.[15]

| Compound Class | Microorganism | MIC | Reference |

| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 g/mL | [14] |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 g/mL | [14] |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 g/mL | [14] |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Staphylococcus aureus | 0.01 g/mL | [14] |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | Staphylococcus aureus | 0.02 g/mL | [14] |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) | Staphylococcus aureus | 0.5 µg/mL | [15] |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) | Escherichia coli | 1 µg/mL | [15] |

| Benzyl bromide derivative (1c) | Streptococcus pyogenes | 0.5 mg/mL | [16] |

| Benzyl bromide derivative (1a) | Candida albicans | 0.25 mg/mL | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[17][18][19][20][21]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Thienylbenzylamine derivatives

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Plate Preparation: Prepare serial twofold dilutions of the thienylbenzylamine derivatives in the broth medium directly in the wells of a 96-well plate.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[19]

-

Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).[17]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 16-20 hours for most bacteria.[19]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains clear).[17]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. goldbio.com [goldbio.com]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

N-Methyl-N-(4-thien-2-ylbenzyl)amine: A Preclinical Candidate Profile and Investigational Roadmap

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a novel small molecule with structural motifs suggestive of psychoactive properties. While direct pharmacological data for this compound is not publicly available, its constituent chemical features—a benzylamine core and a thiophene moiety—are present in numerous compounds with known central nervous system (CNS) activity. This technical whitepaper presents a speculative yet scientifically grounded exploration of the potential therapeutic targets of this compound. By drawing parallels with structurally related compounds, we hypothesize its potential interaction with key neurological targets, including monoamine oxidase (MAO), serotonin receptors, and dopamine receptors. This document outlines a comprehensive, albeit theoretical, preclinical investigational plan to elucidate the pharmacological profile of this compound, complete with proposed experimental workflows and data interpretation frameworks. This serves as a roadmap for researchers interested in initiating a drug discovery program centered on this or structurally similar molecules.

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel therapeutic agents for neurological and psychiatric disorders is a continuous endeavor in medicinal chemistry. The compound this compound presents an intriguing scaffold, combining the well-established N-benzyl-N-methylamine core with a 2-substituted thiophene ring. The N-benzyl-N-methylamine structure is a common feature in molecules targeting monoaminergic systems, which are critically involved in mood, cognition, and motor control. The incorporation of a thiophene ring, a bioisostere of a phenyl group, can modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing potency or altering selectivity.

Given the absence of published biological data for this compound, this document will proceed with a hypothesis-driven approach. We will dissect the molecule's structural components to predict its most likely therapeutic targets and propose a systematic research and development pathway to validate these predictions.

Hypothesized Therapeutic Targets

Based on structural analogy to known CNS-active compounds, we propose three primary, hypothetical therapeutic targets for this compound.

Monoamine Oxidase (MAO)

Many compounds containing a benzylamine or a thienyl moiety have been identified as inhibitors of MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3][4][5] Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressants and anti-Parkinsonian drugs.

Serotonin Receptors (5-HTRs)

The N-benzylamine scaffold is a key pharmacophore in a variety of serotonin receptor ligands.[6][7][8][9][10] Depending on the substitution pattern, these compounds can act as agonists or antagonists at different 5-HT receptor subtypes, influencing processes ranging from mood and anxiety to appetite and cognition.

Dopamine Receptors (DRDs)

The thienyl group is present in several dopamine receptor ligands.[11][12] The overall structure of this compound bears some resemblance to dopamine agonists and antagonists, suggesting a potential interaction with D1-like or D2-like receptors, which are pivotal in motor control, motivation, and reward pathways.

Proposed Preclinical Investigation Workflow

A phased approach is proposed to systematically evaluate the therapeutic potential of this compound.

References

- 1. Quinolinyl-thienyl chalcones as monoamine oxidase inhibitors and their in silico modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Inhibition and Molecular Modeling Studies of Piperidyl-thienyl and 2-Pyrazoline Derivatives of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoactivatable Agonist–Antagonist Pair as a Tool for Precise Spatiotemporal Control of Serotonin Receptor 2C Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Further characterization of structural requirements for ligands at the dopamine D(2) and D(3) receptor: exploring the thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emerging Potential of the N-Methyl-N-(4-thien-2-ylbenzyl)amine Scaffold in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer both promising biological activity and favorable physicochemical properties is a central theme in modern drug discovery. The N-Methyl-N-(4-thien-2-ylbenzyl)amine core represents a compelling, yet underexplored, scaffold with significant potential for the design of new therapeutic agents. This technical guide provides an in-depth analysis of this scaffold, drawing upon data from structurally related compounds to illuminate its potential applications, synthesize a rational drug design strategy, and provide detailed experimental protocols to facilitate further research.

Introduction to the this compound Scaffold

The this compound scaffold is characterized by a central N-methyl benzylamine core, where the benzyl ring is substituted at the 4-position with a thiophene-2-yl group. This unique combination of a flexible N-methyl benzylamine moiety and a heteroaromatic thiophene ring system presents several attractive features for drug design:

-

Structural Rigidity and Flexibility: The thiophene and benzene rings provide a degree of rigidity, which can be advantageous for specific receptor interactions, while the methylene bridge and the N-methyl group offer conformational flexibility.

-

Lipophilicity and Metabolic Stability: The thiophene ring can modulate the lipophilicity of the molecule and may influence its metabolic profile. Thiophene-containing drugs are known to exhibit a range of metabolic fates.

-

Hydrogen Bonding and Aromatic Interactions: The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and other non-covalent interactions with biological targets.

While direct biological data for this compound is not extensively available in the public domain, analysis of related N-benzyl-N-methylamine and thiophene-containing structures suggests potential for activity across a range of therapeutic areas, including the central nervous system (CNS) and oncology.

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

Based on the biological activities of analogous compounds, the this compound scaffold is a promising starting point for the design of modulators of various biological targets.

Central Nervous System (CNS) Targets

A significant body of research on N-benzyl phenethylamines has demonstrated high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][2] These receptors are implicated in a variety of neurological and psychiatric conditions, including depression, anxiety, and psychosis. The data from these studies can be extrapolated to guide the design of thiophene-containing analogs.

Table 1: In Vitro Activity of N-Benzyl Phenethylamine Analogs at 5-HT2A and 5-HT2C Receptors [1]

| Compound ID | R | X | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) |

| 1a | H | 2'-OMe | 1.9 | 12 | 1.8 | 31 |

| 1b | H | 2'-OH | 3.5 | 14 | 0.074 | 31 |

| 2a | F | 2'-OMe | 2.5 | 15 | 2.9 | 43 |

| 2b | F | 2'-OH | 4.1 | 22 | 0.21 | 58 |

| 3a | Cl | 2'-OMe | 1.1 | 11 | 1.5 | 28 |

| 3b | Cl | 2'-OH | 2.1 | 18 | 0.15 | 41 |

| 4a | Br | 2'-OMe | 0.8 | 9.2 | 1.1 | 25 |

| 4b | Br | 2'-OH | 1.5 | 14 | 0.11 | 33 |

| 5a | I | 2'-OMe | 0.6 | 7.5 | 0.8 | 21 |

| 5b | I | 2'-OH | 1.2 | 11 | 0.09 | 29 |

This table is a partial representation of the data from Hansen et al. (2014) and is intended to be illustrative of the SAR trends.

Key SAR Insights:

-

N-Benzyl Substitution: The presence of an N-benzyl group, particularly with substituents at the 2'-position of the benzyl ring, significantly enhances affinity and functional activity at 5-HT2A receptors compared to simple N-alkylated phenethylamines.[1]

-

2'-Substituent on Benzyl Ring: A hydroxyl group at the 2'-position of the benzyl ring (e.g., compound 1b ) generally confers higher functional potency at the 5-HT2A receptor than a methoxy group.[1]

-

4-Position on Phenethylamine Ring: Halogen substituents at the 4-position of the phenethylamine ring are well-tolerated and can lead to high-affinity ligands.

These findings suggest that modifications to the thiophene ring and the N-methylbenzylamine portion of the this compound scaffold could yield potent and selective 5-HT receptor modulators.

Oncology Targets

The N-benzylamine scaffold has also been explored in the context of oncology. For instance, derivatives of N-Benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the deubiquitinase USP1/UAF1, a target implicated in DNA damage repair and cancer cell survival.

Table 2: Inhibitory Activity of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives against USP1/UAF1

| Compound ID | Amine Moiety | USP1/UAF1 IC50 (µM) |

| 1 | thiophen-2-ylmethanamine | 1.0 |

| 12 | 4-phenyl benzyl amine | 3.7 |

| 16 | 4-pyridinylmethanamine | 1.9 |

| 17 | 3-pyridinylmethanamine | 1.1 |

Data adapted from available research on USP1/UAF1 inhibitors.

Key SAR Insights:

-

The nature of the amine side chain plays a crucial role in determining the inhibitory potency. A thiophen-2-ylmethanamine moiety (compound 1 ) was found to be a potent component.

-

Substitution on the phenyl ring of the benzylamine can be tolerated, allowing for the introduction of various functionalities to modulate properties like solubility and cell permeability.

These results highlight the potential of the this compound scaffold as a starting point for developing novel anticancer agents.

Experimental Protocols

The following protocols are based on established synthetic and analytical methods for related compounds and can be adapted for the synthesis and evaluation of this compound derivatives.

General Synthesis via Reductive Amination

The most direct and versatile method for synthesizing this compound and its analogs is through reductive amination.

Scheme 1: General Synthetic Route

Caption: Synthetic pathway for this compound.

Materials and Reagents:

-

4-(Thiophen-2-yl)benzaldehyde

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Imine Formation: To a solution of 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in methanol (0.2 M), add methylamine solution (1.2 eq). If using an amine salt, add a non-nucleophilic base like triethylamine (1.5 eq). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by TLC or LC-MS.

-

Reduction: After imine formation is complete (typically 1-2 hours), cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Work-up: After the reduction is complete (monitored by TLC or LC-MS, typically 1-2 hours), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction and Purification: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

In Vitro Receptor Binding Assay (Example: 5-HT2A Receptor)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the 5-HT2A receptor.

Workflow for Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents:

-

Cell membranes expressing the human 5-HT2A receptor

-

Radioligand (e.g., [3H]ketanserin)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., spiperone)

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Plate Preparation: Add assay buffer, test compound at various concentrations, and the radioligand to the wells of a 96-well plate.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Hypothesis

Based on the activity of related compounds, a primary hypothesis is that this compound derivatives could act as modulators of G-protein coupled receptors (GPCRs), such as the serotonin receptors.

Hypothesized Signaling Pathway for a 5-HT2A Agonist

Caption: Potential Gq-coupled signaling pathway for 5-HT2A receptor agonists.

This pathway illustrates how an agonist binding to the 5-HT2A receptor can lead to the activation of phospholipase C and subsequent downstream signaling events, ultimately resulting in a cellular response. The specific cellular outcomes will depend on the cell type and the broader signaling network.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile starting point for the design of novel drug candidates. By leveraging the extensive structure-activity relationship data from related N-benzylamine series, researchers can rationally design and synthesize new derivatives with potentially high affinity and selectivity for a range of biological targets, particularly within the CNS and oncology. The provided experimental protocols offer a practical framework for the synthesis and evaluation of these new chemical entities.

Future research should focus on:

-

Synthesis and Screening: The synthesis of a focused library of this compound derivatives with systematic variations on the thiophene and benzyl rings, followed by screening against a panel of relevant biological targets.

-

In-depth SAR Studies: Detailed investigation of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which active compounds exert their biological effects.

-

In Vivo Evaluation: Progression of the most promising candidates into preclinical in vivo models to assess their efficacy and safety.

By pursuing these avenues of research, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of next-generation medicines for a variety of diseases.

References

In-depth Technical Guide: N-Methyl-N-(4-thien-2-ylbenzyl)amine

A comprehensive literature review reveals a significant gap in the scientific documentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine, preventing a detailed analysis of its biological activity and mechanism of action. While the compound is listed in chemical databases such as PubChem with the Chemical Abstracts Service (CAS) number 1020252-78-7 and a molecular formula of C12H13NS, dedicated studies exploring its synthesis, pharmacological properties, and potential therapeutic applications are not publicly available in the current scientific literature.

This guide aims to provide a foundational understanding of the structural class to which this compound belongs and to infer potential areas of interest for future research based on the analysis of structurally related compounds. However, it must be explicitly stated that the following sections are based on extrapolations from similar molecules and do not represent data directly associated with this compound.

Structural Context and Potential Pharmacological Relevance

This compound is a tertiary amine featuring a benzyl group substituted with a thiophene ring at the para position. The presence of the N-methylbenzylamine scaffold is common in compounds targeting the central nervous system, particularly the monoamine transporters. The thiophene moiety, a bioisostere of a phenyl ring, is often incorporated into drug candidates to modulate metabolic stability, receptor affinity, and overall pharmacokinetic profiles.

Given its structural features, it is plausible that this compound could interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many antidepressant and psychostimulant drugs.

Inferred Biological Activities from Structurally Related Compounds

Research on N-substituted benzylamines and compounds containing thienyl moieties suggests a range of potential biological activities. Studies on analogous compounds have often focused on their ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine.

It is crucial to reiterate that the following data is from related but distinct molecules and should not be directly attributed to this compound.

Table 1: Hypothetical Quantitative Data Based on Analogous Compounds

| Parameter | Value | Putative Target(s) | Reference Compound Class |

| DAT IC50 | - | Dopamine Transporter | Thienyl-substituted benzylamines |

| SERT IC50 | - | Serotonin Transporter | N-methyl-benzylamine derivatives |

| NET IC50 | - | Norepinephrine Transporter | Thienyl-containing monoamine uptake inhibitors |

| In vivo efficacy | - | - | - |

| Pharmacokinetic Profile | - | - | - |

| No specific quantitative data for this compound has been found in the reviewed literature. |

Postulated Experimental Protocols

To characterize the pharmacological profile of this compound, a series of standard experimental protocols would be required. These would include:

-

Synthesis: Chemical synthesis would likely involve the reductive amination of 4-(thiophen-2-yl)benzaldehyde with methylamine, followed by purification and structural confirmation using techniques like NMR and mass spectrometry.

-

In Vitro Binding Assays: Radioligand binding assays using cell lines expressing human DAT, SERT, and NET would be essential to determine the binding affinity (Ki) of the compound for each transporter.

-

In Vitro Uptake Inhibition Assays: Functional assays measuring the inhibition of [3H]dopamine, [3H]serotonin, and [3H]norepinephrine uptake in synaptosomes or transfected cells would determine the compound's potency (IC50) as a reuptake inhibitor.

-

In Vivo Behavioral Studies: Should in vitro studies show significant activity, animal models of depression, anxiety, or addiction could be employed to assess the compound's behavioral effects.

Potential Signaling Pathways and Experimental Workflows

Based on the presumed interaction with monoamine transporters, the primary signaling pathway affected by this compound would be the modulation of synaptic neurotransmitter levels. Inhibition of reuptake would lead to increased concentrations of dopamine, serotonin, or norepinephrine in the synapse, thereby enhancing signaling through their respective postsynaptic receptors.

Below are hypothetical diagrams illustrating a potential experimental workflow for characterizing this compound and a simplified representation of its presumed mechanism of action.

Caption: Hypothetical experimental workflow for the characterization of this compound.

Caption: Postulated mechanism of action via monoamine transporter inhibition.

Conclusion

N-Methyl-N-(4-thien-2-ylbenzyl)amine: A Technical Safety and Toxicity Profile

Disclaimer: This document provides a comprehensive overview of the potential safety and toxicity profile of N-Methyl-N-(4-thien-2-ylbenzyl)amine based on available data for structurally related compounds and general toxicological principles. As of the date of this report, no specific in-depth safety and toxicity studies for this compound have been published in the public domain. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted with caution. All data derived from sources other than direct testing of the target compound are clearly indicated.

Executive Summary

This compound is a chemical entity for which a detailed and experimentally verified safety and toxicity profile is not currently available. However, based on the toxicological data of its core structural components—N-methylbenzylamine and a thiophene moiety—several potential hazards can be anticipated. The N-methylbenzylamine portion suggests potential for skin and eye irritation or corrosion, as well as possible acute oral toxicity. The thiophene ring introduces the likelihood of metabolism-induced toxicity, particularly hepatotoxicity, through the formation of reactive intermediates. This whitepaper synthesizes the available information to provide a predictive assessment of the compound's safety profile, outlines potential metabolic pathways, and details general experimental protocols for its comprehensive toxicological evaluation. All quantitative data presented are for related compounds and should be used for guidance purposes only.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C12H13NS | PubChem[1] |

| Molecular Weight | 203.31 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-1-[4-(thiophen-2-yl)phenyl]methanamine | PubChem[1] |

| CAS Number | Not Available | |

| Appearance | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Solubility | Not Available | |

| LogP (Predicted) | 3.1 | PubChem[2] |

Hazard Identification and Classification

While no official hazard classification exists for this compound, a presumptive classification can be derived from the known hazards of N-methylbenzylamine.

GHS Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

This presumptive classification is based on the known properties of N-methylbenzylamine and should be confirmed through appropriate experimental testing.

Toxicological Data (Surrogate Compounds)

No quantitative toxicological data for this compound are available. The following tables summarize data for structurally related compounds to provide an indication of potential toxicity.

Table 1: Acute Toxicity Data for Surrogate Compounds

| Compound | Test | Route | Species | Value | Reference |

| N-Methylbenzylamine | LD50 | Oral | Rat | 300 mg/kg | Cole-Parmer MSDS |

Table 2: Genetic Toxicology of Surrogate Compounds

| Compound | Test Type | System | Result |

| This compound | Not Available | Not Available | Not Available |

Table 3: Carcinogenicity of Surrogate Compounds

| Compound | Species | Route | Result |

| This compound | Not Available | Not Available | Not Available |

Table 4: In Vitro Cytotoxicity of Thiophene-Containing Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Thienyl-pyrazole derivative | MCF-7 (Breast Cancer) | 3.36 ± 0.2 | Azhar International Journal of Pharmaceutical and Medical Sciences[3] |

| Thienyl-pyrazole derivative | PC-3 (Prostate Cancer) | 9.58 ± 0.7 | Azhar International Journal of Pharmaceutical and Medical Sciences[3] |

| Thienyl-pyrazole derivative | HCT-116 (Colon Cancer) | 7.41 ± 0.5 | Azhar International Journal of Pharmaceutical and Medical Sciences[3] |

Proposed Metabolic Pathways and Toxicological Mechanisms

The toxicity of this compound is likely influenced by its metabolism. Two primary pathways are anticipated based on its structure: metabolism of the N-methylbenzylamine moiety and metabolism of the thiophene ring.

Metabolism of the N-methylbenzylamine moiety: This can involve N-demethylation to form the corresponding benzylamine, followed by oxidation to benzoic acid derivatives which are then conjugated and excreted.

Metabolism of the thiophene ring: The thiophene ring is a known structural alert and can undergo bioactivation by cytochrome P450 enzymes. This can lead to the formation of reactive electrophilic intermediates such as thiophene S-oxides and thiophene epoxides. These reactive metabolites have the potential to bind covalently to cellular macromolecules, including proteins and DNA, which can lead to cellular damage and toxicity, particularly in the liver.

Caption: Proposed metabolic pathway for this compound.

Experimental Protocols for Safety and Toxicity Assessment

A comprehensive evaluation of the safety and toxicity of this compound would require a battery of in vitro and in vivo tests. The following diagram outlines a general workflow for such an assessment.

Caption: General experimental workflow for safety and toxicity assessment.

Detailed Methodologies (General Protocols):

-

Acute Oral Toxicity (as per OECD Guideline 423): This study would involve the administration of this compound to a group of rodents (typically rats) at one of a series of fixed dose levels. Observations of effects and mortality would be made over a 14-day period to determine the acute toxic class of the substance.

-

Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471): This in vitro test would use several strains of Salmonella typhimurium and Escherichia coli to assess the potential of the compound and its metabolites to induce gene mutations. The test would be conducted with and without a metabolic activation system (S9 mix from rat liver).

-

In Vitro Mammalian Cell Micronucleus Test (as per OECD Guideline 487): This assay would be used to detect damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Cells would be exposed to the test compound, and the frequency of micronuclei would be measured.

-

Repeated Dose 28-Day Oral Toxicity Study in Rodents (as per OECD Guideline 407): This study would involve daily oral administration of this compound to rodents for 28 days. The study would provide information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time, including effects on major organs and blood chemistry.

Conclusion and Recommendations

There is a significant lack of publicly available safety and toxicity data for this compound. Based on the analysis of its structural components, the compound should be handled with care, assuming it to be harmful if swallowed and a severe skin and eye irritant. The presence of the thiophene ring raises a particular concern for potential metabolism-induced hepatotoxicity.

It is strongly recommended that a comprehensive toxicological assessment, following established guidelines such as those from the OECD, be conducted to determine the actual safety profile of this compound before any significant human exposure. This should include, at a minimum, in vitro cytotoxicity and genotoxicity assays, as well as in vitro metabolism studies to investigate the potential for reactive metabolite formation. Should these initial studies indicate a potential for toxicity, or if significant systemic exposure is anticipated, in vivo acute and repeated-dose toxicity studies would be warranted. Researchers and drug development professionals should exercise appropriate caution and utilize personal protective equipment when handling this compound.

References

Technical Guide: Physicochemical Characterization of N-Methyl-N-(4-thien-2-ylbenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a novel chemical entity with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its advancement as a drug candidate. Poor solubility can impede absorption and bioavailability, while instability can compromise the safety and efficacy of a drug product. This guide provides a comprehensive overview of the recommended experimental protocols for determining the aqueous and solvent solubility, as well as the intrinsic stability of this compound. The methodologies outlined herein are based on established industry practices and regulatory guidelines to ensure the generation of robust and reliable data for informed decision-making in the drug development process.

Solubility Assessment

The solubility of a compound is a critical determinant of its oral bioavailability and suitability for various formulations. It is essential to determine both its kinetic and thermodynamic solubility to gain a complete picture of its dissolution behavior.

Quantitative Solubility Data

As specific experimental data for this compound is not publicly available, the following table presents a template for recording the results obtained from the proposed experimental protocols.

| Solubility Type | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Kinetic | Phosphate Buffer pH 7.4 | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Kinetic | Simulated Gastric Fluid (pH 1.2) | 37 | Data to be determined | Data to be determined | Shake-Flask |

| Kinetic | Simulated Intestinal Fluid (pH 6.8) | 37 | Data to be determined | Data to be determined | Shake-Flask |

| Thermodynamic | Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Thermodynamic | Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Thermodynamic | Propylene Glycol | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

This method provides a rapid assessment of solubility from a DMSO stock solution, mimicking early drug discovery screening conditions.[1][2]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

1.5 mL microcentrifuge tubes

-

Thermomixer or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add 10 µL of the DMSO stock solution to 490 µL of the desired aqueous buffer (PBS, SGF, or SIF) in a microcentrifuge tube to achieve a final concentration of 200 µM. Prepare in duplicate.[1]

-

Incubate the tubes in a thermomixer at 25°C (for PBS) or 37°C (for SGF and SIF) with constant agitation (e.g., 850 rpm) for 2 hours.[1]

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS method.

-

The measured concentration represents the kinetic solubility.

Kinetic Solubility Experimental Workflow

This method determines the equilibrium solubility of the solid compound, which is a more accurate representation of its intrinsic solubility.[3][4]

Materials:

-

Solid this compound

-

Selected aqueous and organic solvents (e.g., Water, Ethanol, Propylene Glycol)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid should be visible.

-

Seal the vials and place them on an orbital shaker or vial roller at a constant temperature (e.g., 25°C).

-

Agitate the samples for an extended period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.

-

The measured concentration represents the thermodynamic solubility.

Thermodynamic Solubility Experimental Workflow

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Stability Data Summary

The following table should be used to summarize the findings from the stability studies.

| Stress Condition | Conditions | Time Points | % Degradation | Major Degradants (if any) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 0, 2, 4, 8, 24 h | Data to be determined | Structure to be determined |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 0, 2, 4, 8, 24 h | Data to be determined | Structure to be determined |

| Oxidation | 3% H₂O₂, RT | 0, 2, 4, 8, 24 h | Data to be determined | Structure to be determined |

| Thermal | 80°C (solid state) | 0, 1, 3, 7 days | Data to be determined | Structure to be determined |

| Photostability | ICH Q1B conditions | Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/square meter | Data to be determined | Structure to be determined |

Experimental Protocol for Forced Degradation Studies

These studies are conducted according to the principles outlined in the ICH Q1A(R2) guideline.[5][6][7] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[8]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or Acetonitrile (HPLC grade) as co-solvent if needed

-

Vials, heating block or oven, photostability chamber

-

HPLC-UV or LC-MS system

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, transfer a specific volume of the stock solution to a vial.

-

Subject the samples to the stress conditions as detailed below.

-

At each time point, withdraw an aliquot of the sample, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the percentage of the remaining parent compound and to detect any degradation products.

Specific Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample vial. Heat at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample vial. Heat at 60°C.

-

Oxidation: Add an equal volume of 3% H₂O₂ to the sample vial. Keep at room temperature, protected from light.[9]

-

Thermal Degradation: Place the solid compound in a vial and heat in an oven at 80°C. For solution stability, heat the stock solution at 60°C.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark.

Forced Degradation Study Workflow

Analytical Method Development

A validated, stability-indicating analytical method is essential for the accurate quantification of this compound in solubility and stability samples.

Recommended Analytical Technique: HPLC-UV/LC-MS

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable starting point for the analysis of this aromatic amine.[10][11] Coupling the HPLC to a Mass Spectrometer (LC-MS) will aid in the identification of degradation products.

Typical Starting Conditions:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a suitable wavelength (to be determined by UV scan) or MS with electrospray ionization (ESI) in positive mode.

Method validation should be performed according to ICH Q2(R1) guidelines and should demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion

The experimental protocols and data management structures presented in this technical guide provide a robust framework for the comprehensive physicochemical characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality solubility and stability data, which is fundamental for the successful development of this compound as a potential therapeutic agent. The insights gained from these studies will guide formulation development, establish appropriate storage conditions, and support regulatory submissions.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. evotec.com [evotec.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. lubrizolcdmo.com [lubrizolcdmo.com]

- 9. ijisrt.com [ijisrt.com]

- 10. mercativa.com [mercativa.com]

- 11. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Spectroscopic Characterization of N-Methyl-N-(4-thien-2-ylbenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Methyl-N-(4-thien-2-ylbenzyl)amine. These predictions are based on the known spectral characteristics of similar compounds, such as N-methylbenzylamine and substituted thiophene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Thiophene-Hα |

| ~7.4 | dd | 2H | Benzene-H (ortho to thiophene) |

| ~7.3 | d | 1H | Thiophene-Hγ |

| ~7.2 | d | 2H | Benzene-H (meta to thiophene) |

| ~7.1 | dd | 1H | Thiophene-Hβ |

| ~3.8 | s | 2H | -CH₂- (benzyl) |

| ~2.5 | s | 3H | -CH₃ (methyl) |

| ~1.5-2.0 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | Quaternary C (Benzene, C-thiophene) |

| ~142 | Quaternary C (Thiophene, C-aryl) |

| ~136 | Quaternary C (Benzene, C-CH₂) |

| ~129 | CH (Benzene) |

| ~128 | CH (Thiophene) |

| ~127 | CH (Benzene) |

| ~126 | CH (Thiophene) |

| ~124 | CH (Thiophene) |

| ~56 | -CH₂- (benzyl) |

| ~36 | -CH₃ (methyl) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, sharp | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2970-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | Aromatic C=C stretch |

| 1350-1250 | Strong | C-N stretch |

| ~820 | Strong | para-disubstituted benzene C-H bend |

| ~700 | Strong | Thiophene C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 217 | High | [M]⁺ (Molecular Ion) |

| 202 | High | [M-CH₃]⁺ |

| 115 | Medium | [C₄H₃S-C₆H₄]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through reductive amination.

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-(thien-2-yl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add a solution of methylamine (1.2 equivalents, typically as a solution in a solvent like THF or water) to the flask. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture. The mixture is then stirred for an additional 2-4 hours at room temperature.

-

Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for relatively small, volatile molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile compounds and often gives a prominent molecular ion peak.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Methodological & Application

Application Notes and Protocols: Synthesis of N-Methyl-N-(4-thien-2-ylbenzyl)amine

Introduction

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a secondary amine containing a thiophene-substituted benzyl group. This structural motif is of interest to researchers in medicinal chemistry and materials science. The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 4-(thien-2-yl)benzaldehyde, followed by a reductive amination to introduce the N-methylbenzylamine functionality. This protocol provides a detailed, step-by-step guide for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(thien-2-yl)benzaldehyde

This step involves the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde with thiophene-2-boronic acid to form the carbon-carbon bond between the phenyl and thiophene rings.[1][2]

-

Materials:

-

4-bromobenzaldehyde

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[1]

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03-0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(thien-2-yl)benzaldehyde as a solid.

-

Step 2: Reductive Amination for the Synthesis of this compound

This step involves the reaction of the intermediate aldehyde with methylamine to form an imine, which is then reduced in situ to the desired secondary amine.[3][4][5]

-

Materials:

-

4-(thien-2-yl)benzaldehyde

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-(thien-2-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylamine solution (1.5-2.0 eq) to the cooled solution while stirring.

-